2-(4-chlorophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is a complex organic compound that features a chlorophenyl group, a thiophenyl group, and a pyridazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the chlorophenyl acetamide: This can be achieved by reacting 4-chlorobenzoyl chloride with ethylamine under basic conditions.
Synthesis of the pyridazinyl intermediate: The thiophen-2-yl group is introduced to a pyridazine ring through a palladium-catalyzed cross-coupling reaction.
Coupling of intermediates: The chlorophenyl acetamide and the pyridazinyl intermediate are coupled using an appropriate linker, such as ethylene glycol, under dehydrating conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Utilized in the development of organic semiconductors and conductive polymers.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-(pyridazin-3-yl)ethyl)acetamide
- 2-(4-chlorophenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide
Uniqueness
2-(4-chlorophenyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is unique due to the presence of both the thiophenyl and pyridazinyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c19-14-5-3-13(4-6-14)12-17(23)20-9-10-24-18-8-7-15(21-22-18)16-2-1-11-25-16/h1-8,11H,9-10,12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMJIUSQQOPZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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